molecular formula C20H15ClN4O B8332692 Vatalanib metabolite M26 CAS No. 212142-64-8

Vatalanib metabolite M26

Cat. No. B8332692
CAS RN: 212142-64-8
M. Wt: 362.8 g/mol
InChI Key: GZYARQDJKWPGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vatalanib metabolite M26 is a useful research compound. Its molecular formula is C20H15ClN4O and its molecular weight is 362.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vatalanib metabolite M26 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vatalanib metabolite M26 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

212142-64-8

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

2-chloro-5-[[4-(pyridin-4-ylmethyl)phthalazin-1-yl]amino]phenol

InChI

InChI=1S/C20H15ClN4O/c21-17-6-5-14(12-19(17)26)23-20-16-4-2-1-3-15(16)18(24-25-20)11-13-7-9-22-10-8-13/h1-10,12,26H,11H2,(H,23,25)

InChI Key

GZYARQDJKWPGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)Cl)O)CC4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2 ml boron tribromide (≈1M in CH2Cl2) is mixed with a suspension of 0.19 g (0.50 mmol) 1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine (Example 68B) in 4 ml dichloromethane at 0° C. under a nitrogen atmosphere. The resinous mixture is left to stand for 18 h at RT, the dichloromethane phase is then decanted, and the glutinous residue stirred with 10 ml THF and 5 ml sat. NaHCO3 solution. The resulting suspension is filtered, the filter residue washed with THF and discarded. The THF phase is separated and dried (Na2SO4), concentrated by evaporation, chromatographed (SiO2; acetate/CH3OH, 40:1→19:1) and title compound crystallized from acetonitrile/methanol: m.p.: 245-246° C.; HPLC: tRet(Grad5-40)=8.8; FAB MS (M+H)+=363.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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